molecular formula C13H16BrCl3N2O B3824502 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide

4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide

Cat. No. B3824502
M. Wt: 402.5 g/mol
InChI Key: YZKZYWYACSXEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide, also known as BCTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCTB is a selective TRPA1 channel blocker that has been shown to play a role in pain management, inflammation, and other physiological processes.

Mechanism of Action

4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide works by blocking the TRPA1 channel, which is involved in the perception of pain and other physiological processes. The TRPA1 channel is activated by various stimuli, including temperature, pressure, and chemicals. When activated, the TRPA1 channel allows ions to flow into the cell, leading to the perception of pain or other physiological responses. 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide blocks the TRPA1 channel by binding to a specific site on the channel, preventing the flow of ions into the cell.
Biochemical and Physiological Effects:
4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide has been shown to have a range of biochemical and physiological effects, including its ability to block the TRPA1 channel, reduce pain perception, and have anti-inflammatory effects. 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide has also been shown to have potential applications in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide in lab experiments is its specificity for the TRPA1 channel, which allows for targeted manipulation of this channel. 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide also has a relatively low toxicity profile, making it a safer option for use in lab experiments. However, one limitation of using 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide is its limited solubility, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide, including its potential applications in pain management, inflammation, and cancer research. One area of interest is the development of 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide derivatives that may have enhanced potency and selectivity for the TRPA1 channel. Additionally, the use of 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide in combination with other drugs may provide synergistic effects that could enhance its therapeutic potential. Further research is needed to fully understand the potential of 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide and its derivatives in various fields of study.
Conclusion:
4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pain management, inflammation, and cancer research. 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide works by blocking the TRPA1 channel, which is involved in the perception of pain and other physiological processes. While there are advantages and limitations to using 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide in lab experiments, further research is needed to fully understand its potential applications and to develop 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide derivatives that may have enhanced potency and selectivity.

Scientific Research Applications

4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide has been extensively studied for its potential applications in various fields, including pain management, inflammation, and cancer research. In pain management, 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide has been shown to block the TRPA1 channel, which is involved in the perception of pain. 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for diseases such as rheumatoid arthritis. In cancer research, 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide has been investigated for its ability to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrCl3N2O/c1-12(2,3)19-11(13(15,16)17)18-10(20)8-4-6-9(14)7-5-8/h4-7,11,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKZYWYACSXEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrCl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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